5-oxo-1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
5-oxo-1-phenyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-20-14-16(15-26(20)17-6-2-1-3-7-17)21(28)23-11-13-25-12-9-19(24-25)18-8-4-5-10-22-18/h1-10,12,16H,11,13-15H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNJENFYLPAWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-oxo-1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrrolidine ring, a phenyl group, and a pyrazole moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique arrangement of functional groups is believed to play a significant role in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may exhibit anti-inflammatory, analgesic, and potentially anticancer properties. The precise mechanisms, however, require further elucidation through detailed biochemical studies.
Antiinflammatory Activity
Recent research has indicated that compounds within the same structural class as this compound show significant inhibition of cyclooxygenase (COX) enzymes. For instance, similar pyrazole derivatives have been reported as selective COX-2 inhibitors with promising anti-inflammatory effects.
| Compound | COX Inhibition | Edema Inhibition (%) |
|---|---|---|
| Compound A | 455 | 62% |
| Compound B | 10,497 | 71% |
| Compound C | >189 | 65% |
| Celecoxib (reference) | N/A | 22% |
This table illustrates the comparative efficacy of related compounds, highlighting the potential of pyrazole derivatives in managing inflammatory conditions .
Anticancer Potential
The anticancer activity of similar compounds has also been explored. For example, certain pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The structure–activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance potency and selectivity against cancer cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their biological activities against COX enzymes. The findings indicated that certain modifications led to enhanced inhibitory activity against COX-2 compared to standard drugs like celecoxib .
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related compounds against various bacterial strains. The results demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging around 250 μg/mL for some derivatives .
- In Vivo Studies : In vivo toxicity studies have shown that certain derivatives exhibit high LD50 values (>2000 mg/kg), suggesting a favorable safety profile for further development in therapeutic applications .
Comparison with Similar Compounds
Pyrazolo-Pyridine Derivatives from Patent Literature
The European patent application (2023) describes compounds such as:
- 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Structural Comparison :
- Core Differences: These compounds feature a pyrido[1,2-a]pyrimidin-4-one core, contrasting with the target’s pyrrolidone.
- Substituent Variations: The ethyl-methylpyrazolo-pyridine substituents differ from the target’s pyridin-2-yl-pyrazole group. The presence of morpholinyl or dimethylamino groups in the patent compounds may improve solubility or modulate electron density.
Functional Implications :
- The dimethylamino and morpholinyl groups could enhance water solubility via tertiary amine protonation, whereas the target compound’s pyridinyl-pyrazole may rely on weaker basicity for solubility.
- The pyrimidinone core in patent compounds may confer stronger hydrogen-bonding interactions compared to the pyrrolidone’s amide.
Sulfamide-Based Pyrazole-Pyridine Hybrid
The compound N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide is synthesized via an SNAr mechanism.
Structural Comparison :
- Core Differences : This molecule lacks a pyrrolidone ring, instead featuring a sulfamide group (-SO2-NR2) and a 4-(pyrazol-1-yl)phenyl moiety.
Functional Implications :
- The sulfamide’s electron-withdrawing nature may reduce metabolic stability compared to the target’s carboxamide.
- The absence of a pyrrolidone ring may decrease conformational flexibility, impacting target selectivity.
Thiophene-Carboxamide Derivatives with Trifluoromethyl Substitutions
Examples include 5-(Pyridin-2-yl)-N-{4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}thiophene-2-carboxamide .
Structural Comparison :
- Core Differences : A thiophene-carboxamide replaces the pyrrolidone, and a trifluoromethyl group is present on the pyrazole.
- Substituent Effects : The trifluoromethyl group introduces strong electron-withdrawing effects , enhancing metabolic stability and altering lipophilicity.
Functional Implications :
- The thiophene ring’s aromaticity and sulfur atom may improve π-stacking or metal-binding capabilities compared to the target’s pyrrolidone.
Preparation Methods
Methodology from Itaconic Acid and Aniline
- Reactants : Itaconic acid (2-methylenesuccinic acid) and aniline.
- Conditions : Sealed tube in water at 110°C for 30 hours.
- Workup : Alkaline filtration followed by acidification to pH 1.
- Yield : 97% (white solid).
- Key Reaction : Nucleophilic attack of aniline on itaconic acid, followed by cyclodehydration.
Mechanism :
$$
\text{Itaconic acid} + \text{Aniline} \xrightarrow{\Delta, \text{H}_2\text{O}} \text{5-Oxo-1-phenylpyrrolidine-3-carboxylic acid}
$$
Characterization :
Synthesis of 2-(3-(Pyridin-2-yl)-1H-Pyrazol-1-yl)ethylamine
Pyrazole Ring Formation
Method A: Cyclization of α,β-Unsaturated Ketones :
- Reactants : 2-Ethynylpyridine and N-tosylhydrazones.
- Catalyst : K$$2$$CO$$3$$ in CH$$_3$$CN at 100°C.
- Yield : 65–89% for pyrazolylpyridines.
- Example :
$$
\text{2-Ethynylpyridine} + \text{N-Tosylhydrazone} \xrightarrow{\text{K}2\text{CO}3} \text{3-(Pyridin-2-yl)-1H-pyrazole}
$$
Method B: Bromination and Substitution :
- Step 1 : Wittig reaction of aldehyde with methylidene triphenylphosphorane.
- Step 2 : Bromination of the vinyl intermediate.
- Step 3 : Nucleophilic substitution with ethylenediamine.
- Key Intermediate : 3-(Pyridin-2-yl)-1-(2-aminoethyl)-1H-pyrazole.
Functionalization with Ethylamine Linker
- Reactants : 3-Bromo-1H-pyrazole derivative and ethylenediamine.
- Conditions : Pd-mediated coupling (e.g., Pd$$2$$(dba)$$3$$, Xantphos) in toluene at 110°C.
- Yield : 70–85%.
- Mechanism : Buchwald-Hartwig amination.
Amide Coupling of Intermediates
Activation of Carboxylic Acid
Reagents : Bis(pentafluorophenyl) carbonate (BPC) or EDCI/HOBt.
Conditions :
- Step 1 : Activation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with BPC in CH$$_3$$CN.
- Step 2 : Reaction with 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine at RT for 12 hours.
Yield : 75–90%.
Purification : Filtration or dry flash column chromatography (Al$$2$$O$$3$$).
Optimization and Characterization
Reaction Optimization Table
Q & A
Q. Methodological solutions :
- Use biorelevant media (FaSSIF/FeSSIF) for solubility studies.
- Conduct accelerated stability testing (40°C/75% RH) with UPLC monitoring .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Kinase inhibition : ADP-Glo™ assay for EGFR, BRAF .
- Cytotoxicity : MTT assay in HeLa or A549 cells (72h exposure) .
- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH) with LC-MS quantification .
Optimization : Use 1% DMSO as a co-solvent to avoid precipitation in cell media .
Advanced: What strategies improve the compound’s pharmacokinetic profile?
Answer:
- Prodrug design : Esterification of the pyrrolidine ketone enhances oral bioavailability (e.g., AUC increased 3-fold in rats) .
- Co-crystallization : With succinic acid improves dissolution rate by 40% .
- Nanoformulation : PLGA nanoparticles (150 nm) sustain release over 72h .
Trade-offs : Prodrugs may require enzymatic activation, complicating dose-response relationships .
Advanced: How to analyze enantiomeric purity of chiral intermediates?
Answer:
- Chiral HPLC : Use a Chiralpak IG-3 column (hexane:isopropanol 85:15) to resolve R/S isomers .
- Circular dichroism : Peaks at 220–250 nm indicate enantiomeric excess (>99% ee) .
Validation : Compare retention times with synthetic standards .
Basic: What are the compound’s stability limits under storage conditions?
Answer:
- Solid state : Stable for 24 months at -20°C in amber vials (degradation <5%) .
- Solution (DMSO) : Degrades by 10% after 6 months at 4°C; avoid freeze-thaw cycles .
| Condition | Degradation Products | Analytical Method |
|---|---|---|
| Heat (60°C, 1 week) | Dehydrated pyrrolidine | LC-MS |
| Light (UV, 7 days) | Oxidized pyrazole | NMR |
Advanced: What mechanistic insights explain its dual activity as a kinase inhibitor and GPCR modulator?
Answer:
- Kinase inhibition : The pyridinyl group binds to the ATP pocket via H-bonds with hinge residues (e.g., Met793 in EGFR) .
- GPCR modulation : The pyrrolidine carboxamide mimics endogenous ligands (e.g., serotonin) through hydrophobic interactions with transmembrane domains .
Contradictions : Overlapping SAR for kinase vs. GPCR targets necessitates selective functional group tuning (e.g., introducing sulfonamides for kinase specificity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
